2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid
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Description
Compounds with a structure similar to the one you’re asking about are typically part of the fluorenylmethyloxycarbonyl (Fmoc) family of compounds . These are commonly used in solid-phase peptide synthesis, where they serve as a protective group for the amino group .
Synthesis Analysis
The synthesis of these types of compounds typically involves the reaction of an Fmoc-protected amino acid with an appropriate alcohol or amine . The exact details of the synthesis would depend on the specific structures of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of these compounds typically includes a fluorenyl group, which is a type of polycyclic aromatic hydrocarbon, attached to a carbonyl group, which is in turn attached to an amino group . The exact structure would depend on the specific compound.Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing the amino group to participate in peptide bond formation . Other reactions would depend on the specific structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, one similar compound has a molecular weight of 341.36 g/mol and is a solid at room temperature .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-14-9-10-15(11-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIEBAPWFRHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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